molecular formula C9H5ClOS2 B8532607 5-(5-Chlorothiophen-2-yl)thiophene-2-carbaldehyde

5-(5-Chlorothiophen-2-yl)thiophene-2-carbaldehyde

Cat. No. B8532607
M. Wt: 228.7 g/mol
InChI Key: YVDLIYGQTYRGIO-UHFFFAOYSA-N
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Patent
US06919359B2

Procedure details

In a flask are placed 2-bromo-5-chlorothiophene (0.55 mL, 5.0 mmol) and Pd(PPh3)4 (0.17 g, 0.15 mmol), and the flask is vacuum purged and nitrogen filled (3×). THF (10 mL) is added by syringe and stirred 10 min. In a separate flask is placed 5-formyl-2-thiopheneboronic acid (0.94 g, 6.0 mmol) and EtOH (2 mL) and stirred until dissolved. This mixture is added by syringe to the first flask followed by vacuum purge and nitrogen fill (3×). A solution of Na2CO3 (2M, 5.0 mL, 10.0 mmol) is added by syringe followed by vacuum purge and nitrogen fill (3×). The reaction mixture is heated at 85° C. for 20 h. The reaction is cooled to rt and diluted with water. The aqueous solution is extracted with ether (3×). The combined ether layers are washed with water (3×) then brine (2×). The ether is dried over MgSO4, filtered, and concentrated. The crude product is purified over silica gel (5% EtOAc-heptane) to provide 5′-chloro-2,2′-bithiophene-5-carboxaldehyde as an orange solid (0.27 g, 24%).
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([Cl:7])=[CH:5][CH:6]=1.[CH:8]([C:10]1[S:14][C:13](B(O)O)=[CH:12][CH:11]=1)=[O:9].C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCO>[Cl:7][C:4]1[S:3][C:2]([C:13]2[S:14][C:10]([CH:8]=[O:9])=[CH:11][CH:12]=2)=[CH:6][CH:5]=1 |f:2.3.4,^1:27,29,48,67|

Inputs

Step One
Name
Quantity
0.55 mL
Type
reactant
Smiles
BrC=1SC(=CC1)Cl
Step Two
Name
Quantity
0.94 g
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.17 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask are placed
CUSTOM
Type
CUSTOM
Details
purged
ADDITION
Type
ADDITION
Details
nitrogen filled (3×)
ADDITION
Type
ADDITION
Details
THF (10 mL) is added by syringe
CUSTOM
Type
CUSTOM
Details
In a separate flask is placed
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
ADDITION
Type
ADDITION
Details
This mixture is added by syringe to the first flask
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to rt
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether (3×)
WASH
Type
WASH
Details
The combined ether layers are washed with water (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified over silica gel (5% EtOAc-heptane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(S1)C=1SC(=CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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